Ethyl 3-hexenoate (CAS 2396-83-0) is a beta,gamma-unsaturated ester utilized extensively as both a high-impact aroma chemical and a versatile building block in organic synthesis [1]. Characterized by a boiling point of 63-64 °C at 12 mmHg and a density of approximately 0.896 g/mL, this compound features a non-conjugated double bond that dictates its unique chemical reactivity and sensory properties [1]. In industrial procurement, it is primarily sourced for its distinct tropical and pineapple olfactory notes, as well as its suitability as a precursor for synthesizing complex 1,4-dicarbonyls and gamma-lactones [2]. Unlike its saturated or alpha,beta-unsaturated analogs, ethyl 3-hexenoate offers a specific combination of volatility and reactivity that makes it indispensable for targeted fine chemical and formulation workflows.
Generic substitution of ethyl 3-hexenoate with closely related analogs, such as ethyl 2-hexenoate or ethyl hexanoate, fails due to critical differences in double-bond position and overall saturation [1]. Substituting with the saturated ethyl hexanoate eliminates the alkene functionality, rendering the molecule inert to the epoxidation and subsequent isomerization reactions required for lactone synthesis [2]. Conversely, substitution with the alpha,beta-unsaturated ethyl 2-hexenoate introduces conjugation, which alters both the electrophilicity of the ester and its sensory profile, shifting the aroma from a desired tropical pineapple note to a rum-like, juicy profile [3]. Consequently, buyers must procure the exact 3-enoate isomer to ensure correct downstream chemical reactivity and formulation fidelity.
Ethyl 3-hexenoate serves as a highly specific precursor for the synthesis of 4-ketoesters via a 1,2-hydrogen shift mechanism. When treated with a peracid followed by boron trifluoride (BF3) catalysis, the beta,gamma-unsaturation allows for direct conversion into 1,4-dicarbonyl compounds in excellent yields[1]. This reactivity is structurally impossible for the saturated analog, ethyl hexanoate, and proceeds via a significantly different mechanistic pathway than the conjugated ethyl 2-hexenoate [1].
| Evidence Dimension | Reactivity toward epoxidation and subsequent 1,2-hydrogen shift |
| Target Compound Data | Direct conversion to 4-ketoesters via trans-epoxide intermediate |
| Comparator Or Baseline | Ethyl hexanoate (0% conversion, lacks required double bond) |
| Quantified Difference | Absolute structural requirement of the beta,gamma-alkene for the 1,2-shift mechanism |
| Conditions | Peracid epoxidation followed by BF3 catalysis at room temperature |
Procurement of the exact 3-enoate isomer is strictly required for synthesizing 4-ketoester and gamma-lactone intermediates in fine chemical manufacturing.
In flavor and fragrance applications, the position of the double bond critically defines the compound's olfactory impact. Olfactory evaluations demonstrate that ethyl 3-hexenoate imparts distinct passion fruit, guava, and pineapple notes [1]. In direct contrast, the conjugated isomer ethyl 2-hexenoate yields a rum-like, juicy profile, while the saturated ethyl hexanoate provides a generic fruity/apple note[1].
| Evidence Dimension | Primary Odor Descriptors at 10 ppm |
| Target Compound Data | Pineapple, passion fruit, green, weedy |
| Comparator Or Baseline | Ethyl 2-hexenoate (rum, sweet, juicy); Ethyl hexanoate (generic fruity) |
| Quantified Difference | Distinct functional shift in target application notes based on double bond position |
| Conditions | Standard olfactory evaluation at 10 ppm |
Formulators cannot substitute the 2-enoate or saturated ester without fundamentally compromising the target tropical aroma profile of the final product.
For advanced manufacturing, ethyl 3-hexenoate demonstrates exceptional stereocontrol under continuous flow conditions. When subjected to flow epoxidation using hydrogen peroxide and a polyoxometalate catalyst, the (E)-alkene bond of trans-ethyl-3-hexenoate achieved 100% selectivity for the trans-epoxide [1]. While its overall conversion rate (26%) is lower than highly reactive cyclic benchmarks like cyclohexene (93%), the perfect selectivity minimizes downstream purification requirements [1].
| Evidence Dimension | Epoxide Selectivity in Flow Microreactors |
| Target Compound Data | 100% selectivity for trans-epoxide |
| Comparator Or Baseline | Cyclohexene baseline (98% selectivity, 93% conversion) |
| Quantified Difference | Perfect stereoselectivity for the trans-epoxide under continuous flow conditions |
| Conditions | Continuous flow microreactor, 30 wt% H2O2, polyoxometalate catalyst |
Ensures high-purity intermediate generation without complex downstream separation when scaling up via continuous flow manufacturing.
Leveraging its specific beta,gamma-unsaturation, ethyl 3-hexenoate is the optimal starting material for BF3-catalyzed epoxidation and isomerization, enabling the efficient production of 1,4-dicarbonyls and lactones used in pharmaceutical and fine chemical synthesis [1].
Due to its unique sensory profile, this compound is essential for formulating authentic pineapple, guava, and passion fruit notes in high-end beverages and perfumes, where substitution with ethyl 2-hexenoate would introduce unwanted rum-like off-notes [2].
Its 100% stereoselectivity under continuous flow epoxidation conditions makes ethyl 3-hexenoate an excellent candidate for sustainable, scalable production of trans-epoxide intermediates using microreactor technologies [3].
Flammable